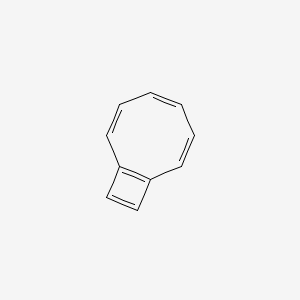![molecular formula C18H20NO4PS B14719985 Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate CAS No. 17640-54-9](/img/structure/B14719985.png)
Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate is a chemical compound that features a phenothiazine moiety, which is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate typically involves the reaction of phenothiazine derivatives with diethyl phosphonate under specific conditions. One common method includes the use of magnesium and trimethylphosphane in tetrahydrofuran at room temperature . Another method involves the use of sodium hydride in 1,2-dimethoxyethane at temperatures ranging from 20°C to 70°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenothiazine moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate has several scientific research applications:
Chemistry: Used as a reactant in asymmetric Michael addition and cyclocondensation reactions.
Biology: Investigated for its potential anticancer and antioxidant activities.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate involves its interaction with biological targets such as enzymes and receptors. The phenothiazine moiety is known to intercalate with DNA, inhibit enzyme activity, and modulate receptor functions, leading to its diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide (PTZ–PIP)
- Diethyl (2-oxo-2-phenylethyl)phosphonate
Uniqueness
Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate is unique due to its combination of a phosphonate group with a phenothiazine moiety, which imparts both reactivity and biological activity. This dual functionality makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
17640-54-9 |
|---|---|
Fórmula molecular |
C18H20NO4PS |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C18H20NO4PS/c1-3-22-24(21,23-4-2)13-18(20)19-14-9-5-7-11-16(14)25-17-12-8-6-10-15(17)19/h5-12H,3-4,13H2,1-2H3 |
Clave InChI |
CIQLDTMDSQPXMR-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


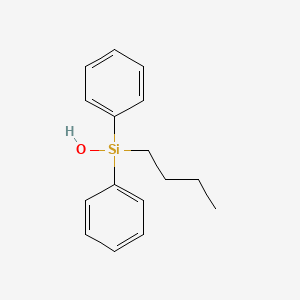
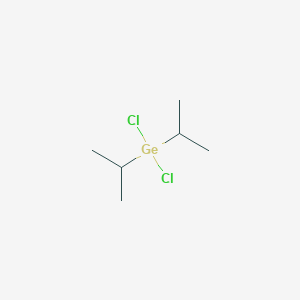
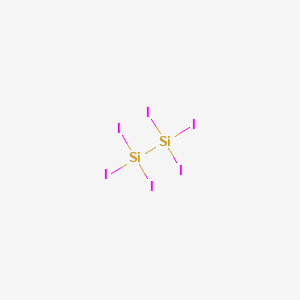


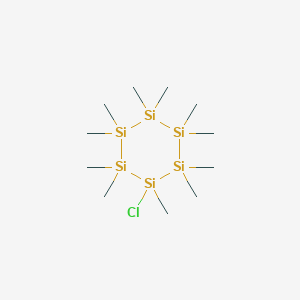
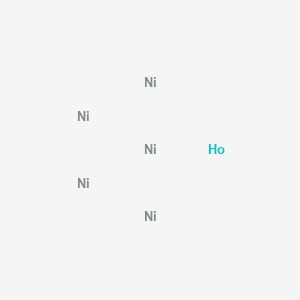
![Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate](/img/structure/B14719955.png)

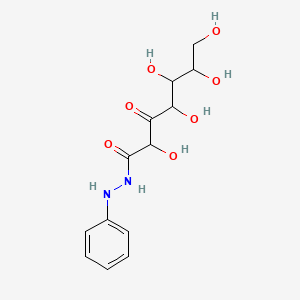
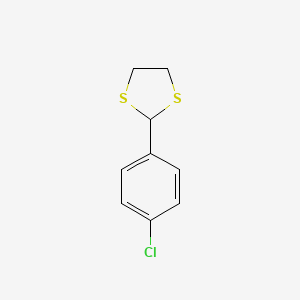
![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)
